Staurosporine, from Streptomyces sp.

Kinase selectivity profiling Chemoproteomics Gini coefficient

Staurosporine (CAS 622996-74-1; also given as 62996-74-1), originally isolated from Streptomyces staurosporeus, is the prototypical indolocarbazole alkaloid and the foundational compound of an entire class of microbial-derived kinase inhibitors. It functions as a potent, cell-permeable, ATP-competitive inhibitor that binds with high affinity across nearly all branches of the human kinome, making it the benchmark broad-spectrum tool compound against which all staurosporine analogs and kinase inhibitor selectivity are measured.

Molecular Formula C28H26N4O3
Molecular Weight 466.5 g/mol
CAS No. 622996-74-1
Cat. No. B10754751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStaurosporine, from Streptomyces sp.
CAS622996-74-1
Molecular FormulaC28H26N4O3
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
InChIInChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1
InChIKeyHKSZLNNOFSGOKW-VCPDCAFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Staurosporine from Streptomyces sp.: Defining the Broad-Spectrum Kinase Inhibitor Baseline for Research Procurement


Staurosporine (CAS 622996-74-1; also given as 62996-74-1), originally isolated from Streptomyces staurosporeus, is the prototypical indolocarbazole alkaloid and the foundational compound of an entire class of microbial-derived kinase inhibitors [1]. It functions as a potent, cell-permeable, ATP-competitive inhibitor that binds with high affinity across nearly all branches of the human kinome, making it the benchmark broad-spectrum tool compound against which all staurosporine analogs and kinase inhibitor selectivity are measured [2]. Unlike its more selective derivatives developed for therapeutic application, the parental staurosporine molecule remains irreplaceable as a pan-kinase probe, a universal positive control in enzymatic assays, and the starting scaffold from which numerous clinical candidates—including midostaurin and UCN-01—have been elaborated [3].

Why Staurosporine Analogs Cannot Be Interchanged: Procurement Considerations for the Indolocarbazole Scaffold


Although over 50 indolocarbazole alkaloids have been isolated and dozens more synthesized, their kinase inhibition profiles diverge dramatically in ways that directly preclude casual substitution in research protocols [1]. Staurosporine's defining characteristic is its extreme promiscuity—a Gini coefficient of approximately 0.15 across 300 human kinases—which renders it the most non-selective commercially available kinase inhibitor [2]. In contrast, analogs such as K-252a exhibit 100- to 200-fold weaker PKC inhibition, midostaurin (PKC412) gains selectivity for FLT3 and certain RTKs at the expense of broad kinome coverage, and UCN-01 introduces Ca²⁺-dependent PKC isozyme discrimination that staurosporine lacks [3]. Even subtle modifications like C-7 hydroxylation (UCN-01 versus staurosporine) produce 15- to 20-fold shifts in isozyme specificity [4]. Consequently, selecting staurosporine versus an analog is not a question of quality but of fundamentally incompatible pharmacological profiles: the parental compound delivers pan-kinase inhibition appropriate for target-deconvolution studies and universal positive controls, while its derivatives were engineered to deliberately narrow that spectrum for therapeutic development.

Staurosporine (Streptomyces sp.) Quantitative Differentiation: Head-to-Head Evidence Against Key Analogs


Kinome-Wide Promiscuity: Staurosporine vs. K-252a, Midostaurin, and Bisindolylmaleimides — Gini Coefficient and Target Count

In the landmark 178-compound screen against 300 recombinant human kinases by Anastassiadis et al. (2011), staurosporine and its structural analogues exhibited the lowest Gini scores of any inhibitors tested [1]. Staurosporine achieved a Gini coefficient of 0.150 (on a 0-to-1 scale where 0 = completely non-selective), confirming it as the most promiscuous commercially available kinase inhibitor [2]. In the subsequent PKIS screen reported by Wells et al. (2020), staurosporine, K-252a, and SB 218078 were the top three most promiscuous compounds among 178 inhibitors profiled at 0.5 μM against 300 kinases, with staurosporine inhibiting the largest fraction of the kinome [3]. By contrast, midostaurin (Gini substantially higher due to its N-benzoyl substitution causing steric exclusion from the N12–N13 binding pocket), bisindolylmaleimide I, and Gö 6983 each exhibited markedly narrower target spectra [3].

Kinase selectivity profiling Chemoproteomics Gini coefficient

PKC Isozyme Inhibition Potency and Ca²⁺-Dependence: Staurosporine vs. UCN-01 and UCN-02

Seynaeve et al. (1994) directly compared staurosporine, UCN-01 (7-hydroxystaurosporine), and UCN-02 in a recombinant PKC isozyme panel [1]. Staurosporine inhibited Ca²⁺-dependent isoforms PKCα, β, and γ with IC50 values of 58, 65, and 49 nM, respectively, and Ca²⁺-independent PKCδ and ε with IC50 values of 325 and 160 nM—a modest 2- to 6.6-fold discrimination between isoform classes. UCN-01 demonstrated 15- to 20-fold selectivity for Ca²⁺-dependent over Ca²⁺-independent isozymes (IC50: PKCα=29, β=34, γ=30 nM vs. δ=530, ε=590 nM), while UCN-02 showed markedly reduced overall potency (IC50: PKCα=530, β=700, γ=385, δ=2800, ε=1200 nM). Critically, PKCζ was not inhibited by any of the three compounds [1]. Thus, for experiments requiring uniform, non-discriminatory PKC inhibition across all Ca²⁺-dependent and -independent isozymes, staurosporine is the appropriate choice; UCN-01 is preferred only when Ca²⁺-dependent isoform selectivity is specifically desired.

Protein kinase C isozyme pharmacology Signal transduction In vitro kinase assay

PKC Inhibition Potency Gap: Staurosporine vs. K-252a — 100- to 200-Fold Difference in cPKC Isoforms

While both staurosporine and K-252a are microbial indolocarbazoles, their structural differences yield profound potency divergence. Staurosporine inhibits recombinant PKCα with an IC50 of approximately 2-6 nM [1], whereas K-252a inhibits PKC with an IC50 of 470 nM [2]. This represents an approximately 80- to 235-fold potency advantage for staurosporine on the canonical PKC target. Similarly, for PKA, staurosporine IC50 values range from 9.5 to 42 nM depending on the assay system [3], while K-252a yields an IC50 of 140 nM [2]—a 3- to 15-fold difference. The potency gap is not uniform across kinases: K-252a inhibits phosphorylase kinase with an IC50 of 1.7 nM, exceeding staurosporine on that particular target [2], while K-252a also potently inhibits Trk receptor tyrosine kinases (IC50 ~3 nM) [2]. This heterogeneous potency landscape means that K-252a cannot serve as a universal pan-kinase tool compound in the manner of staurosporine.

Protein kinase C inhibition IC50 comparison Indolocarbazole analogs

Apoptosis Induction Profile: Staurosporine vs. CGP 41251, RO 31-8220, and GF 109203X — PKC-Independent Apoptotic Mechanism

In a direct comparative study of six kinase inhibitors in rat thymocytes, staurosporine, UCN-01, and UCN-02 all induced concentration- and time-dependent apoptosis, whereas three highly PKC-selective compounds—CGP 41251 (midostaurin), RO 31-8220, and GF 109203X (bisindolylmaleimide I)—failed to induce apoptosis despite their potent PKC inhibition [1]. This finding established that PKC inhibition alone is insufficient to trigger apoptosis and that staurosporine's pro-apoptotic activity is mediated through additional, PKC-independent targets. Notably, staurosporine, UCN-01, and UCN-02 exhibited a biphasic concentration-response: at very low concentrations (hundredth to thousandth of apoptotic concentrations), they inhibited thapsigargin-induced apoptosis, while at higher concentrations they promoted apoptosis [1]. The mechanism of apoptosis induction by staurosporine, UCN-01, and UCN-02 was clearly distinct from that of etoposide or dexamethasone, as judged by differential sensitivity to caspase inhibitors and modulators [1].

Apoptosis induction PKC-independent cell death Thymocyte model

MDR Modulation and P-Glycoprotein Interaction: Differential Effects of Staurosporine vs. CGP 41251, UCN-01, RO 31-8220, and GF 109203X in MCF-7/Adr Cells

Budworth et al. (1996) compared staurosporine with four PKC-selective analogs for their multidrug resistance (MDR)-reversing properties in MCF-7/Adr cells overexpressing P-glycoprotein (P-gp) [1]. Staurosporine was the most potent cytostatic agent among the five compounds tested. Resistance ratios (IC50 MCF-7/Adr ÷ IC50 MCF-7 wild-type) were 2.0 for staurosporine, 2.9 for CGP 41251, 1.2 for GF 109203X, 7.0 for UCN-01, and 12.6 for RO 31-8220 [1]. The high resistance ratios for UCN-01 and RO 31-8220 indicate they are avid P-gp substrates, whereas staurosporine, CGP 41251, and GF 109203X are minimally transported. Furthermore, staurosporine at 10 nM and CGP 41251 at 20 nM decreased rhodamine 123 efflux, while RO 31-8220 and GF 109203X at 640 nM were inactive [1]. CGP 41251 was the most effective inhibitor of [³H]vinblastine equilibrium binding to P-gp, positioning it as the preferred MDR-reversing candidate, but staurosporine remained the most potent cytostatic agent and an effective P-gp modulator at low nanomolar concentrations [1].

Multidrug resistance reversal P-glycoprotein efflux MCF-7/Adr model

Use as Universal Kinase Assay Reference Standard and Apoptosis Positive Control: Staurosporine's Irreplaceable Role in Experimental Standardization

Staurosporine has been adopted as the universal reference inhibitor across drug-discovery kinase profiling platforms, including the NIH-funded KINOMEscan® panel where it was screened against 456 human kinases and showed single-digit nanomolar Kd values for the majority of targets [1]; the NCI-60 human tumor cell line screen where it exhibits mean GI50 values of approximately 38 nM [2]; and countless enzymatic assays where it serves as the positive control for Syk, IKK-β, CDK, and PKC activity assays [3]. The Sigma-Aldrich product specification (≥98% purity by HPLC, from Streptomyces sp.) is the most widely cited procurement standard in published literature . No staurosporine analog has achieved equivalent status as a universal reference compound: K-252a, UCN-01, and midostaurin each have narrower kinome coverage and are rarely employed as assay-wide positive controls. This standardization role creates a procurement-driven dependency: any laboratory establishing kinase or apoptosis assays must acquire staurosporine specifically for protocol validation and cross-study comparability.

Kinase assay positive control Apoptosis positive control Experimental standardization

Staurosporine (Streptomyces sp.) Procurement Application Scenarios: Evidence-Driven Use Cases


Chemoproteomic Kinome Profiling Using Kinobeads or Capture Compound Mass Spectrometry

For kinome-wide target deconvolution and selectivity profiling experiments that require a broad-spectrum kinase affinity matrix, staurosporine-functionalized sepharose beads (kinobeads) are the established standard [1]. The parental staurosporine molecule, with its Gini coefficient of 0.150 and validated binding to >400 human kinases at Kd <10 nM, provides the maximum possible kinome coverage for pull-down experiments [2]. Neither K-252a, midostaurin, nor any bisindolylmaleimide analog achieves equivalent coverage; substituting any of these would result in selective loss of specific kinase subfamilies from the captured proteome. The ≥98% HPLC purity specification (Sigma-Aldrich S4400) ensures reproducible coupling chemistry for probe synthesis .

Universal Positive Control for Enzymatic Kinase Activity Assays and High-Throughput Screening

Staurosporine at 10–20 μM (10-dose IC50 mode with 3-fold serial dilution) serves as the intra-plate reference standard in enzymatic kinase inhibition assays across drug discovery programs, as documented by the Reaction Biology Corp. profiling platform [1]. Its IC50 values of 5–15 nM for CDKs, 2–6 nM for PKCα, and 15 nM for GSK-3β provide a calibrated potency benchmark that enables cross-plate, cross-day, and cross-laboratory normalization [2]. Substitution with UCN-01 or midostaurin would introduce systematic bias in potency comparisons because these analogs exhibit non-uniform kinase inhibition profiles that deviate from the historical staurosporine baseline.

Chemical Inducer of Apoptosis for Cell Death Mechanism Studies

For studies investigating the mitochondrial (intrinsic) apoptosis pathway, staurosporine is the standard chemical trigger at concentrations of 0.1–1 μM over 4–24 hours in diverse cell lines including HeLa, MCF-7, Jurkat, and primary cells [1]. Its apoptosis induction mechanism is PKC-independent and distinct from DNA-damaging agents, as demonstrated by the failure of the highly PKC-selective analogs CGP 41251, RO 31-8220, and GF 109203X to induce apoptosis despite achieving complete PKC inhibition [2]. Researchers requiring a broad-acting, well-characterized apoptotic stimulus must therefore select staurosporine specifically; PKC-selective analogs are functionally inert for this application.

Multidrug Resistance (MDR) Reversal Studies in P-Glycoprotein-Overexpressing Models

In MCF-7/Adr and other P-gp-overexpressing MDR models, staurosporine at 10 nM effectively inhibits rhodamine 123 efflux and retains potent cytostatic activity with a low resistance ratio of 2.0, indicating minimal P-gp-mediated transport [1]. This dual activity makes staurosporine a valuable tool compound for probing P-gp function without the confound of avid drug efflux that compromises UCN-01 (resistance ratio = 7.0) and RO 31-8220 (resistance ratio = 12.6) [1]. For experiments that require both MDR modulation and intracellular target engagement, staurosporine is the appropriate procurement choice from the indolocarbazole family.

Quote Request

Request a Quote for Staurosporine, from Streptomyces sp.

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.